molecular formula C14H22N2O B2465823 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine CAS No. 1154885-27-4

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine

Cat. No.: B2465823
CAS No.: 1154885-27-4
M. Wt: 234.343
InChI Key: CZZQHEZJEJDJIH-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Structural Formula

The compound’s systematic IUPAC name is 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine . Its molecular formula is C₁₄H₂₂N₂O , with a molecular weight of 234.34 g/mol. The structure consists of:

  • A six-membered oxane ring (tetrahydro-2H-pyran) with a nitrogen atom at position 4.
  • A benzyl group (C₆H₅CH₂-) and a methyl group (CH₃) attached to the nitrogen.
  • An aminomethyl group (-CH₂NH₂) at the same nitrogen position.

Structural Features :

Component Position Functional Group
Oxane ring Core Tetrahydro-2H-pyran
Benzyl group N4 Aryl (C₆H₅CH₂-)
Methyl group N4 Alkyl (CH₃)
Aminomethyl group N4 -CH₂NH₂

Alternative Naming Conventions and Registry Identifiers

The compound is also referred to by the following names:

  • 4-(aminomethyl)-N-benzyl-N-methyltetrahydro-2H-pyran-4-amine .
  • N-Benzyl-N-methyl-4-(aminomethyl)oxan-4-amine .

Registry Identifiers :

Identifier Type Value
CAS 1154885-27-4
SMILES CN(CC1=CC=CC=C1)C2(CN)CCOCC2
InChI InChI=1S/C14H22N2O/c1-16(11-13-5-3-2-4-6-13)14(12-15)7-9-17-10-8-14/h2-6H,7-12,15H2,1H3
PubChem CID Not explicitly listed

Historical Discovery and Patent Landscape

While direct historical data on the compound’s discovery is limited, its synthesis aligns with methodologies for N-substituted oxane derivatives . Key developments include:

  • Synthetic Approaches :
    • Benzyl and methyl group introduction via reductive amination or alkylation.
    • Aminomethyl group incorporation through nitration/reduction or direct substitution.
  • Patent Relevance :
    • CN105001096A describes methods for preparing 4-amino-N-alkyl benzylamines using multi-component catalysts, which could inform synthetic routes for this compound.
    • US10385078B2 and CN105001096A highlight tetrahydro-pyran derivatives in medicinal chemistry, indicating broader interest in oxane-based scaffolds.

No patents explicitly claiming 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine were identified in the provided sources, suggesting it may be a less explored intermediate or a recent development.

Properties

IUPAC Name

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16(11-13-5-3-2-4-6-13)14(12-15)7-9-17-10-8-14/h2-6H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZQHEZJEJDJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine typically involves multi-step organic reactions. One common method includes the reaction of oxane derivatives with benzylamine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

Building Block in Organic Synthesis

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

  • Formation of Complex Molecules : The compound can be used in multi-step syntheses to create more complex organic structures.
  • Reagent in Chemical Reactions : It acts as a reagent in reactions such as nucleophilic substitutions and coupling reactions.

Biology

Biological Activity Investigation

Research has indicated that this compound may have biological significance:

  • Potential Therapeutic Properties : Studies are exploring its role as a precursor for biologically active compounds, particularly in drug development.
  • Enzyme Inhibition Studies : It has been investigated for its potential as an inhibitor of specific enzymes, which could lead to therapeutic applications in diseases like cancer or metabolic disorders.

Medicine

Drug Development

The compound is being explored for its potential therapeutic applications:

  • Cancer Therapy : Certain derivatives of related compounds have shown promise as toll-like receptor (TLR) agonists, which can stimulate immune responses against tumors .
  • Antimycobacterial Activity : Related compounds have demonstrated activity against Mycobacterium tuberculosis, indicating a potential role in tuberculosis treatment .

Industrial Applications

4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine is also utilized in industrial settings:

  • Production of Specialty Chemicals : Its unique structure allows it to be used in the synthesis of specialty chemicals that are important for various industrial applications.
  • Material Science : The compound may be involved in the development of new materials with specific properties.

Table 1: Summary of Applications

Application AreaSpecific Use Cases
ChemistryBuilding block for organic synthesis
Reagent in chemical reactions
BiologyInvestigation of biological activity
Potential enzyme inhibitors
MedicineDrug development for cancer therapy
Antimycobacterial activity against Mycobacterium tuberculosis
IndustryProduction of specialty chemicals
Development of new materials

Case Studies

  • Antimycobacterial Evaluation :
    A study synthesized related compounds and evaluated their efficacy against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimal inhibitory concentrations comparable to established drugs like isoniazid .
  • Cancer Therapeutics :
    Research into TLR agonists derived from similar structures revealed their potential to enhance immune responses against tumors, suggesting a pathway for developing novel cancer therapies .
  • Enzyme Inhibition Studies :
    Investigations into the enzyme inhibitory potential of sulfonamide derivatives demonstrated their effectiveness against acetylcholinesterase and α-glucosidase, highlighting the relevance of structural modifications based on compounds like 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine .

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Molecular Data

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents CAS Number
4-(Aminomethyl)-N-benzyl-N-methyloxan-4-amine C14H22N2O 234.34* Oxane ring, tertiary amine Benzyl, methyl Discrepancy
4-{[(4-Methoxybenzyl)amino]methyl}-N,N-dimethylaniline C17H22N2O 270.38 Aromatic amine, methoxy group 4-Methoxybenzyl, dimethylaniline 510723-62-3
4-Methylbenzyl 4-aminobenzoate C15H15NO2 241.29 Ester, primary amine 4-Methylbenzyl, 4-aminobenzoate Not provided

*Calculated based on molecular formula; reported weight in (155.24 g/mol) is inconsistent.

Physicochemical Properties

  • Lipophilicity : The benzyl group in the target compound enhances lipophilicity compared to the methoxybenzyl group in the compound from , which may increase solubility in polar solvents .
  • Conformational Flexibility : The oxane ring in the target compound allows greater flexibility than rigid aromatic systems (e.g., dimethylaniline in ) .
  • Hydrogen Bonding: The tertiary amine in the target compound lacks hydrogen-bond-donating capacity, unlike primary amines (e.g., 4-aminobenzoate in ) .

Research Findings and Limitations

  • Biological Activity: No direct evidence links the target compound to specific bioactivity. However, structurally similar amines show antimicrobial and anticancer properties .
  • Data Gaps : Discrepancies in molecular weight and CAS numbering () highlight the need for verification from authoritative databases like PubChem or Reaxys .

Biological Activity

4-(Aminomethyl)-N-benzyl-N-methyloxan-4-amine, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine includes an oxane ring, an amine group, and a benzyl moiety, which contribute to its biological activity. The presence of these functional groups is crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of compounds featuring the 4-(aminomethyl)benzamide fragment as effective anticancer agents. For instance, a series of synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines. Notably, two analogues showed over 90% inhibition against the EGFR kinase at low concentrations (10 nM) .

Table 1: Cytotoxicity of Compounds Against Cancer Cell Lines

CompoundCell Line TypeIC50 (nM)Mechanism
Analogue 11Hematological10EGFR Inhibition
Analogue 13Solid Tumor10EGFR Inhibition
Reference DrugVariousVariesStandard Chemotherapy

The mechanism by which 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine exerts its effects involves inhibition of receptor tyrosine kinases (RTKs). The compound acts as a competitive inhibitor, binding to the ATP pocket of these kinases and preventing their activation. This is particularly relevant in cancer therapy, where overactive RTKs are often implicated in tumor growth and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, similar compounds have shown promise against Mycobacterium tuberculosis. Studies indicate that derivatives with a pyrazine nucleus exhibit significant inhibitory activity against this pathogen, suggesting that 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine may also possess antimicrobial properties .

Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis

CompoundActivityMIC (µg/mL)
Similar Compound AInhibitory2
Similar Compound BInhibitory5

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of related compounds, demonstrating that modifications at the benzylamide site significantly influenced activity. Compounds with electron-withdrawing groups showed enhanced efficacy in seizure models .
  • Pharmacokinetics and Toxicology : Research into the pharmacokinetic profiles revealed that derivatives of this compound have favorable absorption and distribution characteristics, making them suitable candidates for further development .

Q & A

Q. What are the established synthetic routes for 4-(aminomethyl)-N-benzyl-N-methyloxan-4-amine?

  • Methodological Answer : The compound can be synthesized via alkylation of 4-aminomethyloxane with N-benzyl-N-methylamine derivatives. A common approach involves reacting the primary amine with alkyl halides (e.g., benzyl bromide) under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like dichloromethane (DCM) or ethanol (EtOH) at 25–40°C, yielding 65–80% efficiency. This method aligns with protocols for structurally similar amines .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • 1H/13C NMR : To confirm the benzyl and methyl substituents on the oxane ring and amine groups.
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., via ESI-MS or MALDI-TOF).
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., C-N stretches at ~1250 cm⁻¹).
    These methods are standard for amine derivatives, as exemplified in studies on related compounds .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer :
  • Solubility : Use polar aprotic solvents (e.g., DMSO, acetonitrile) or hydrochloride salts to enhance aqueous solubility .
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis or oxidation of the amine group, as recommended for structurally analogous amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields across different synthetic protocols?

  • Methodological Answer : Contradictions often arise from variables such as:
  • Solvent Polarity : Polar solvents (e.g., EtOH) may favor SN2 mechanisms, while nonpolar solvents (e.g., toluene) might reduce byproducts.
  • Base Strength : Stronger bases (e.g., NaOH) can accelerate alkylation but increase side reactions.
  • Temperature Control : Higher temperatures (>40°C) may degrade sensitive intermediates.
    Systematic optimization using Design of Experiments (DoE) frameworks is recommended to isolate critical factors .

Q. What experimental strategies mitigate mutagenicity risks during handling?

  • Methodological Answer :
  • Ames Testing : Conduct preliminary mutagenicity assays (e.g., Ames II) to assess risk, as done for structurally related anomeric amides .
  • Safety Protocols : Use fume hoods, nitrile gloves, and closed-system transfers to minimize exposure. Mutagenicity data for similar compounds suggest risks comparable to benzyl chloride, warranting caution .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors.
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites, as applied to hydrazide derivatives .
    Experimental validation via fluorescence-based enzyme inhibition assays (e.g., IC50 determination) is critical to confirm computational findings .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Methodological Answer :
  • Purification : Use flash chromatography or recrystallization to isolate high-purity batches (>98%).
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) may improve efficiency.
  • Process Safety : Conduct DSC analysis to detect exothermic decomposition, as noted for thermally unstable amides .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s enzyme inhibition potency?

  • Methodological Answer : Discrepancies may stem from:
  • Assay Variability : Standardize protocols (e.g., fixed incubation times, pH 7.4 buffers).
  • Protein Source : Use recombinant enzymes to eliminate batch-to-batch variability.
  • Statistical Rigor : Apply ANOVA or t-tests to assess significance across replicates.
    Cross-validation with orthogonal methods (e.g., SPR for binding kinetics) is advised .

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